Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H8Cl2N2O2 |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
InChI Key |
WFMSQDHLCSANCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4- and 6-chlorine atoms undergo nucleophilic substitution under varying conditions:
Mechanistic Insight :
The C-4 position demonstrates higher reactivity due to reduced steric hindrance compared to C-6. Electron-withdrawing effects from the pyridine ring further activate these positions .
Cross-Coupling Reactions
The chlorine atoms participate in palladium-catalyzed cross-coupling reactions:
Suzuki–Miyaura Coupling
-
Substrate : Ethyl 6-bromo analog (synthesized via bromination)
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 100°C
-
Product : 6-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine derivative
Key Applications :
-
Retention of ester functionality enables further derivatization.
Ester Group Transformations
The ethyl ester undergoes hydrolysis and transesterification:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 h | 4,6-Dichloropyrazolo[1,5-A]pyridine-3-carboxylic acid | 85% |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 60°C | Sodium carboxylate salt | 92% |
| Transesterification | MeOH, H₂SO₄, 65°C | Methyl ester analog | 78% |
Utility :
Carboxylic acid intermediates serve as precursors for amide/peptide conjugates in medicinal chemistry.
Cyclization and Heterocycle Formation
The compound acts as a scaffold for fused heterocycles:
-
With enaminones :
-
With β-ketonitriles :
Biological Activity-Driven Modifications
Structural modifications correlate with enhanced bioactivity:
Comparative Reactivity Table
| Position | Reactivity Toward | Preferred Conditions | Applications |
|---|---|---|---|
| C-4 Cl | Amines, thiols | Polar aprotic solvents, 60–80°C | Drug candidates with improved solubility |
| C-6 Cl | Aryl groups (Suzuki) | Pd catalysis, aqueous base | Kinase inhibitor scaffolds |
| Ester group | Nucleophiles | Acidic/basic hydrolysis | Prodrug design |
Scientific Research Applications
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
The structural and functional properties of ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate can be contextualized by comparing it to related pyrazolo[1,5-a]pyridine carboxylates. Key differences include halogen type (Cl, Br, F), substitution positions, and ester groups (ethyl vs. methyl). Below is a detailed analysis:
Halogen Substitution and Molecular Properties
*Note: Data for the target compound is inferred from structural analogs. †Calculated based on methyl ester derivative (257.06) with adjustment for ethyl group (+14).
Key Observations:
Halogen Effects: Fluorine substituents (e.g., 4,6-difluoro derivative) reduce molecular weight and may enhance metabolic stability in drug design .
Substitution Position: Halogens at positions 4 and 6 (as in the target compound) create a symmetric electronic environment, which may favor π-stacking interactions in crystal lattices or supramolecular assemblies. Ethyl 7-bromo-4-chloro derivatives demonstrate how mixed halogenation at non-symmetric positions can diversify reactivity .
Commercial and Research Relevance
- Availability : Ethyl 5-bromo and 7-bromo-4-chloro derivatives are commercially available (e.g., PharmaBlock catalog numbers PBN2011095, PBLJ2634), underscoring their utility as building blocks in drug discovery .
Biological Activity
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 259.09 g/mol
- Structure : The compound features a pyrazolo ring substituted with two chlorine atoms at the 4 and 6 positions, and an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that compounds with structural similarities can inhibit specific enzymes involved in cancer pathways, suggesting a mechanism of action through enzyme inhibition .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
This compound has shown potential antimicrobial activity against various bacterial strains. The presence of chlorine substituents may enhance its reactivity towards microbial targets, making it effective in agricultural applications as well as in pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated:
- IC values in the low micromolar range.
- Induction of apoptosis was confirmed through flow cytometry analysis.
- Cell cycle arrest was observed at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the compound's ability to inhibit the production of inflammatory mediators in macrophages. Key findings included:
- A reduction in tumor necrosis factor-alpha (TNF-α) levels.
- Suppression of nitric oxide (NO) production.
These results suggest that this compound may be effective in managing chronic inflammatory conditions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Significant | Moderate | Significant |
| Mthis compound | Moderate | Low | Moderate |
| Ethyl 4-bromopyrazolo[1,5-A]pyridine-3-carboxylate | Low | Moderate | Low |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) resolve regiochemical ambiguities, particularly for distinguishing Cl substituents at positions 4 and 6 .
- X-Ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
How should researchers address contradictory spectroscopic data between synthetic batches?
Advanced
Contradictions often arise from:
- Regioisomeric Impurities : Use NOESY NMR to detect spatial proximity of substituents and confirm regiochemistry .
- Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .
- Batch Comparison : Cross-validate with independent synthetic routes (e.g., alternative chlorination agents) .
Example : Discrepancies in ¹³C NMR peaks near 150 ppm may indicate incomplete esterification; repeat reaction with fresh ethyl chloroformate .
What strategies are effective for modifying the core structure to explore structure-activity relationships (SAR)?
Q. Advanced
- Substituent Variation : Replace Cl with Br, CN, or NH₂ groups via nucleophilic substitution (e.g., Pd-catalyzed cross-coupling for CN introduction) .
- Ester Hydrolysis : Convert the ethyl carboxylate to a free acid using LiOH/THF/H₂O, enabling further amidation or conjugation .
- Heterocycle Fusion : Attach isoxazole or triazole moieties to enhance biological activity (e.g., antitumor properties) .
SAR Insights : The 4,6-dichloro configuration enhances electrophilicity, critical for kinase inhibition .
How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- Electron-Withdrawing Groups (Cl, CN) : Activate the pyrazole ring toward Suzuki-Miyaura coupling by increasing electrophilicity at the C-3 position .
- Steric Effects : Bulky substituents at C-5 hinder Pd catalyst accessibility, reducing coupling efficiency .
- Solvent Optimization : Use DMF or dioxane with Pd(PPh₃)₄ to stabilize reactive intermediates .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Q. Advanced
- Kinase Inhibition Assays : Screen against CDK or MAPK isoforms using ATP-competitive ELISA .
- Cytotoxicity Profiling : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Metabolic Stability : Assess hepatic microsome stability to guide lead optimization .
What computational methods aid in predicting the compound’s binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1ATP) to model interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand complex stability .
How can researchers resolve low reproducibility in biological assay results for derivatives?
Q. Advanced
- Purity Verification : Re-characterize derivatives via HPLC (≥95% purity) to exclude impurities .
- Solubility Optimization : Use DMSO/PBS mixtures to prevent aggregation in aqueous assays .
- Positive Controls : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Exothermic Reactions : Implement cooling systems during chlorination to prevent thermal runaway .
- Cost-Effective Catalysts : Replace Pd-based catalysts with Ni or Cu alternatives for large-scale coupling .
- Waste Management : Optimize solvent recovery (e.g., THF distillation) to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
